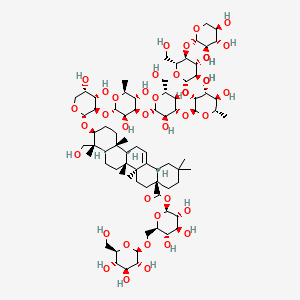
Dipsacus saponin X
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipsacus saponin X is a triterpenoid saponin derived from the plant Dipsacus asperoides, which belongs to the Dipsacaceae family. This compound is known for its pharmacological properties and has been traditionally used in Chinese and Korean medicine to treat various ailments, including bone fractures and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipsacus saponin X involves the extraction of triterpenoid saponins from the roots of Dipsacus asperoides. The process typically includes the use of macroporous resin column separation to purify the compound. For instance, HPD-722 and ADS-7 resins are commonly used to achieve high purity levels of the saponin .
Industrial Production Methods
Industrial-scale preparation of this compound involves a two-step macroporous resin column separation. Initially, the crude extract is passed through HPD-722 resin to remove impurities, followed by further purification using ADS-7 resin. This method is efficient and suitable for large-scale production .
化学反応の分析
Types of Reactions
Dipsacus saponin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced bioactivity. These derivatives are often studied for their potential therapeutic applications.
科学的研究の応用
Dipsacus saponin X has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in promoting bone health and treating osteoporosis.
作用機序
The mechanism of action of Dipsacus saponin X involves its interaction with various molecular targets and pathways. It has been shown to enhance osteoblastic activity and inhibit osteoclastic activity, thereby promoting bone formation and preventing bone loss . Additionally, it modulates inflammatory pathways by reducing the secretion of proinflammatory cytokines such as TNF-α and IL-6 .
類似化合物との比較
Similar Compounds
Similar compounds to Dipsacus saponin X include other triterpenoid saponins such as Akebia saponin D and Dipsacus saponin VI .
Uniqueness
What sets this compound apart from other similar compounds is its higher efficacy in promoting bone health and its potent anti-inflammatory properties. Additionally, its unique molecular structure allows for more targeted therapeutic applications .
特性
分子式 |
C76H124O40 |
|---|---|
分子量 |
1677.8 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C76H124O40/c1-27-40(83)46(89)52(95)64(104-27)114-60-56(99)68(108-35(22-79)58(60)112-65-54(97)49(92)57(34(21-78)107-65)111-63-50(93)42(85)31(81)23-101-63)113-59-41(84)28(2)105-67(55(59)98)115-61-43(86)32(82)24-102-69(61)110-39-12-13-72(5)37(73(39,6)26-80)11-14-75(8)38(72)10-9-29-30-19-71(3,4)15-17-76(30,18-16-74(29,75)7)70(100)116-66-53(96)48(91)45(88)36(109-66)25-103-62-51(94)47(90)44(87)33(20-77)106-62/h9,27-28,30-69,77-99H,10-26H2,1-8H3/t27-,28-,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,72-,73-,74+,75+,76-/m0/s1 |
InChIキー |
RJOAIWBTHLIPGM-QXQIGXQESA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)CO)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H]([C@]7(C)CO)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(CO4)O)O)O)O)O)CO)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



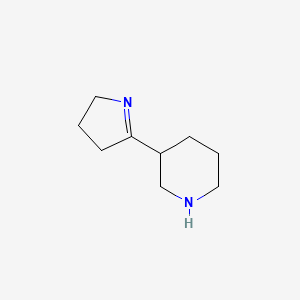
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)

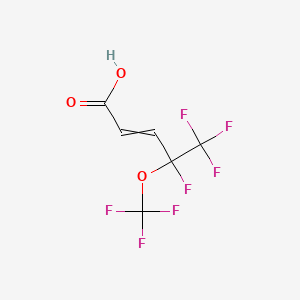
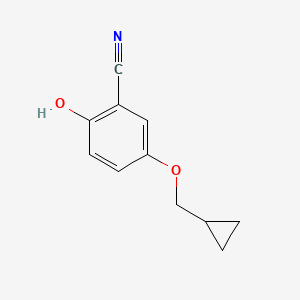
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

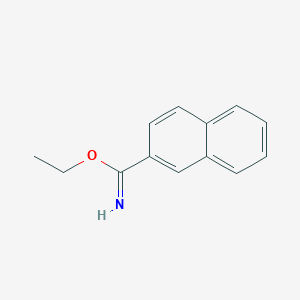
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B12443362.png)
